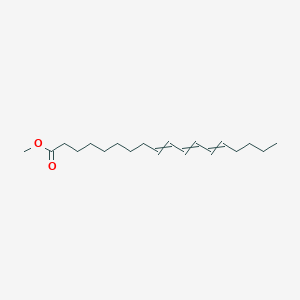

9,11,13-Octadecatrienoic acid, methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is commonly found in plant seed oils, such as bitter gourd seed oil and tung oil, where it constitutes a significant portion of the total fatty acid composition . It has garnered attention for its potential biological activities, including tumor growth suppression and apoptosis induction in cancer cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9,11,13-Octadecatrienoic acid, methyl ester typically involves the esterification of the corresponding free fatty acid. This can be achieved through the reaction of 9,11,13-Octadecatrienoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion to the methyl ester.

Industrial Production Methods: Industrial production of this compound often involves the extraction of the free fatty acid from plant seed oils, followed by esterification. The extraction process may include solvent extraction or mechanical pressing, followed by purification steps to isolate the desired fatty acid . The esterification process is then scaled up using industrial reactors and optimized reaction conditions to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 9,11,13-Octadecatrienoic acid, methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include epoxides, hydroxylated derivatives, and halogenated fatty acid methyl esters .

Wissenschaftliche Forschungsanwendungen

9,11,13-Octadecatrienoic acid, methyl ester has a wide range of scientific research applications:

Wirkmechanismus

The mechanism by which 9,11,13-Octadecatrienoic acid, methyl ester exerts its effects involves several molecular targets and pathways:

Apoptosis Induction: In colon cancer cells, the compound induces apoptosis through the upregulation of genes such as GADD45, p53, and PPARγ. This leads to programmed cell death, which is a crucial mechanism for cancer therapy.

Lipid Peroxidation: The compound induces lipid peroxidation, resulting in the generation of reactive oxygen species (ROS) that cause cellular damage and apoptosis.

Enzyme Inhibition: It inhibits DNA polymerases and topoisomerases, which are essential for DNA replication and repair, thereby preventing cancer cell proliferation.

Vergleich Mit ähnlichen Verbindungen

9,11,13-Octadecatrienoic acid, methyl ester can be compared with other similar compounds, such as:

α-Linolenic Acid (9Z,12Z,15Z-Octadecatrienoic Acid): Found in many cooking oils, it is an essential fatty acid with anti-inflammatory properties.

γ-Linolenic Acid (6Z,9Z,12Z-Octadecatrienoic Acid): Found in evening primrose oil, it is known for its role in reducing inflammation and promoting skin health.

Punicic Acid (9Z,11E,13Z-Octadecatrienoic Acid): Found in pomegranate seed oil, it has been studied for its anti-inflammatory and anticancer properties.

Uniqueness: What sets this compound apart is its conjugated double bond system, which contributes to its unique chemical reactivity and biological activity. Its ability to induce apoptosis and inhibit key enzymes involved in DNA replication makes it a promising compound for cancer research .

Eigenschaften

CAS-Nummer |

21850-57-7 |

|---|---|

Molekularformel |

C19H32O2 |

Molekulargewicht |

292.5 g/mol |

IUPAC-Name |

methyl octadeca-9,11,13-trienoate |

InChI |

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-11H,3-5,12-18H2,1-2H3 |

InChI-Schlüssel |

KOJYENXGDXRGDK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC=CC=CC=CCCCCCCCC(=O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[d]oxazol-2-ylthio)propanamide](/img/structure/B14174195.png)

methanone](/img/structure/B14174300.png)

![3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide](/img/structure/B14174306.png)